molecular formula C9H9FO3 B13528214 2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid

2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid

Cat. No.: B13528214
M. Wt: 184.16 g/mol
InChI Key: KYSYNRHAMPQOJR-UHFFFAOYSA-N
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Description

2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid typically involves several steps starting from readily available precursors. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. This intermediate is then subjected to a fluorination reaction to form 2-fluoro-3-nitrotoluene, which is finally oxidized to produce 2-fluoro-3-nitrobenzoic acid . The hydroxymethyl group can be introduced through subsequent reduction and functionalization steps.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields 2-fluoro-3-carboxy-5-methylbenzoic acid, while reduction of the nitro group in intermediates produces 2-fluoro-3-aminomethyl-5-methylbenzoic acid.

Scientific Research Applications

2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(hydroxymethyl)benzoic acid: Similar in structure but lacks the methyl group.

    3-Fluoro-4-(hydroxymethyl)benzoic acid: Similar but with different positions of the fluorine and hydroxymethyl groups.

    2-Fluoro-5-methylbenzoic acid: Similar but lacks the hydroxymethyl group.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-fluoro-3-(hydroxymethyl)-5-methylbenzoic acid

InChI

InChI=1S/C9H9FO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-3,11H,4H2,1H3,(H,12,13)

InChI Key

KYSYNRHAMPQOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)F)CO

Origin of Product

United States

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